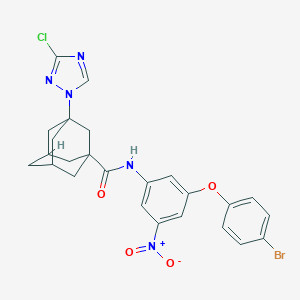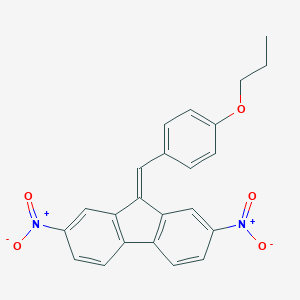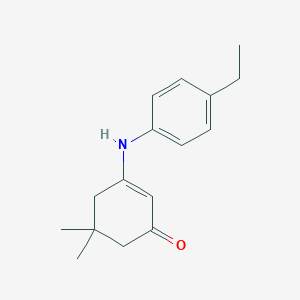![molecular formula C20H21N5O3 B391934 4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B391934.png)
4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with the molecular formula C20H21N5O3 and a molecular weight of 379.4 g/mol. This compound is notable for its unique structure, which includes a phthalazinone core substituted with a nitrophenyl group and a methylpiperazino moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves several steps. One common synthetic route starts with the preparation of 5-(4-methylpiperazino)-2-nitroaniline, which is then reacted with phthalic anhydride under specific conditions to form the desired phthalazinone derivative . The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group under suitable conditions.
Scientific Research Applications
4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is widely used in scientific research due to its potential biological activities. It has been studied for its neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases . Additionally, it is used in the development of new drugs and in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a valuable tool in understanding and potentially treating various diseases.
Comparison with Similar Compounds
4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with other similar compounds, such as:
4-(4-methylpiperazino)-1,2-benzenediamine: This compound shares the piperazino moiety but differs in its overall structure and applications.
N-[4-(4-methylpiperazino)phenyl]-2-phenylacetamide: Another compound with a similar piperazino group, used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C20H21N5O3 |
|---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
4-methyl-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one |
InChI |
InChI=1S/C20H21N5O3/c1-14-16-5-3-4-6-17(16)20(26)24(21-14)19-13-15(7-8-18(19)25(27)28)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
UAESUNQZPPNXEG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(heptylimino)methyl]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391851.png)
![2-({(E)-[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391852.png)

![[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate](/img/structure/B391855.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B391859.png)


![1-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B391866.png)
![13-Tert-butyl-9-(dimethoxymethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B391868.png)
![2-[3-(3-Chlorophenoxy)-5-nitrophenoxy]dibenzo[b,d]furan](/img/structure/B391869.png)


![2-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}dibenzo[b,d]furan](/img/structure/B391874.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,6-difluorobenzamide](/img/structure/B391875.png)
